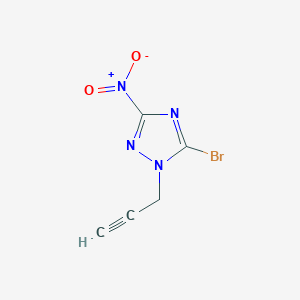![molecular formula C11H13NO5 B366618 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid CAS No. 727673-75-8](/img/structure/B366618.png)
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₅ It is a derivative of benzoic acid, featuring an ethoxycarbonyl group, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Formation of Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and an amine (such as ethylamine) are used.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 3-{[(Ethoxycarbonyl)amino]methyl}-4-oxobenzoic acid.
Reduction: 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
科学的研究の応用
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The ethoxycarbonyl and amino groups can interact with specific residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Lacks the ethoxycarbonyl and aminomethyl groups.
3-Aminomethyl-4-hydroxybenzoic acid: Lacks the ethoxycarbonyl group.
3-{[(Methoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is unique due to the presence of both the ethoxycarbonyl and aminomethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and potential therapeutic uses.
特性
IUPAC Name |
3-[(ethoxycarbonylamino)methyl]-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCQYRDOTUPACN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)

![Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B366610.png)
![2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B366631.png)
![2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B366636.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)
![2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B366652.png)
![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)

![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)
